molecular formula C13H19N3O B2577838 N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline CAS No. 348612-46-4

N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline

Cat. No. B2577838
CAS RN: 348612-46-4
M. Wt: 233.315
InChI Key: KDFHQCFIEZYULE-UHFFFAOYSA-N
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Description

“N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline” is a chemical compound. It is related to “N-Methylpiperazine”, which is a heterocyclic organic compound used as a common building block in organic synthesis .


Synthesis Analysis

N-Methylpiperazine is industrially produced by reacting diethanolamine and methylamine at 250 bar and 200 °C . 4-Methyl-1-piperazinecarbonyl chloride hydrochloride may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .


Molecular Structure Analysis

The molecular formula of “N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline” is C13H19N3O, and its molecular weight is 233.31 .


Chemical Reactions Analysis

4-Methyl-1-piperazinecarbonyl chloride hydrochloride may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .

Scientific Research Applications

Catalytic Synthesis Applications

  • Ruthenium-complex catalysis is used for N-(cyclo)alkylation reactions of aromatic amines with diols. This approach is effective for synthesizing bioactive arylpiperazines, including derivatives of N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline (Koten, Abbenhuis, & Boersma, 1998).

Visible-Light-Induced Reactions

  • In visible-light-induced, iridium-catalyzed reactions, N-methyl-N-((trimethylsilyl)methyl)aniline is used to produce addition reactions to cyclic α,β-unsaturated carbonyl compounds (Lenhart & Bach, 2014).

Synthesis of Amides

  • The synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment demonstrates the versatility of N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline in creating a variety of compounds with potential pharmaceutical applications (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).

Synthesis of Quinoxaline Derivatives

  • The synthesis of 2-quinoxalinecarbonitrile 1,4-di-N-oxides with different substituents, including derivatives of N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline, shows its application in creating compounds with hypoxic-cytotoxic properties (Ortega et al., 2000).

Nuclear Magnetic Resonance Studies

  • The study of C13 nuclear magnetic resonance spectroscopy of aniline and its derivatives, including N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline, contributes to understanding the changes in charge distributions due to steric inhibition of conjugation (Lauterbur, 1963).

Inhibition of Src Kinase Activity

  • 4-Phenylamino-3-quinolinecarbonitriles, which include derivatives of N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline, are potent inhibitors of Src kinase activity, showing potential for therapeutic applications in oncology (Boschelli et al., 2001).

properties

IUPAC Name

[2-(methylamino)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-14-12-6-4-3-5-11(12)13(17)16-9-7-15(2)8-10-16/h3-6,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFHQCFIEZYULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline

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